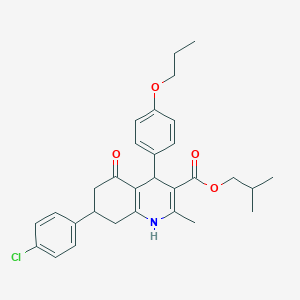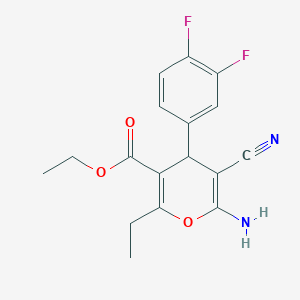
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, also known as BBD, is a synthetic compound that has been widely used in scientific research. BBD is a biquinoline derivative that has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
科学研究应用
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins, as a photosensitizer for photodynamic therapy, and as a ligand for metal complexes. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structure and properties make it a versatile compound for many different applications.
作用机制
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide is not fully understood, but it is believed to involve its ability to interact with DNA and other biomolecules. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to bind to DNA and RNA, which can affect their structure and function. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can inhibit the growth of cancer cells and bacteria, and can induce apoptosis (programmed cell death) in cancer cells. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have anti-inflammatory and analgesic effects in animal models. However, more research is needed to fully understand the biological effects of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in vivo.
实验室实验的优点和局限性
One advantage of using N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments is its versatility. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be used in a variety of applications, from fluorescent probes to OLEDs. Another advantage is its stability and ease of synthesis. N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be synthesized using relatively simple methods and is stable under a variety of conditions. However, one limitation of using N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide is its potential toxicity. While N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
未来方向
There are many possible future directions for research on N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide. One area of interest is the development of new applications for N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide in materials science, such as in the development of new electronic devices. Another area of interest is the development of new therapeutic applications for N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, such as in the treatment of cancer or bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide and its potential toxicity in vivo.
合成方法
N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dimethylphenylamine with 4,4'-dichloro-3,3'-biquinoline-2,2'-dicarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N,N'-bis(3,4-dimethylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide. Other methods involve the use of different starting materials or different reaction conditions, but the overall process is similar.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-[(3,4-dimethylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O2/c1-21-13-15-25(17-23(21)3)39-35(41)33-27-9-5-7-11-31(27)37-19-29(33)30-20-38-32-12-8-6-10-28(32)34(30)36(42)40-26-16-14-22(2)24(4)18-26/h5-20H,1-4H3,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRYYGKIDMNJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC(=C(C=C6)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)

![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)

![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)

![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)

![2-(3,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5176475.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![N-(2-fluorophenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176488.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![3-bromo-4-ethoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5176500.png)